5-aminopyrimidin-4(5H)-one
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Overview
Description
5-aminopyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminopyrimidin-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-cyanoacetamide with formamide in the presence of a base such as sodium methoxide can yield this compound. The reaction typically requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance the yield and efficiency of the process. Continuous flow reactors and other advanced technologies may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-aminopyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,5-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
5-aminopyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-aminopyrimidin-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound of the pyrimidine family.
2-aminopyrimidine: A similar compound with an amino group at the 2-position.
4-aminopyrimidine: A compound with an amino group at the 4-position.
Uniqueness
5-aminopyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H5N3O |
---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
5-amino-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-6-2-7-4(3)8/h1-3H,5H2 |
InChI Key |
YLSOYOUANUPUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=O)C1N |
Origin of Product |
United States |
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